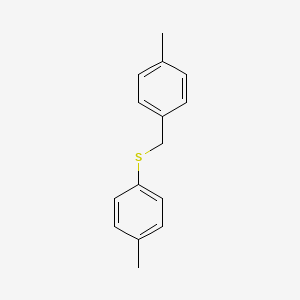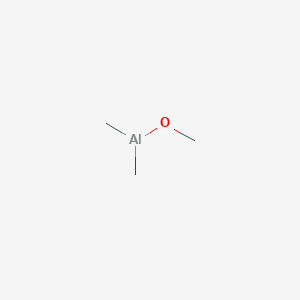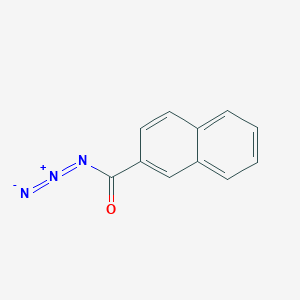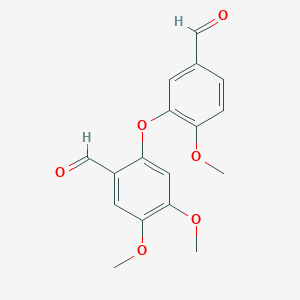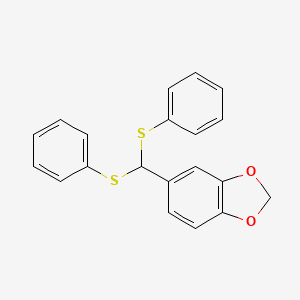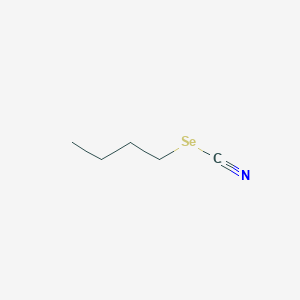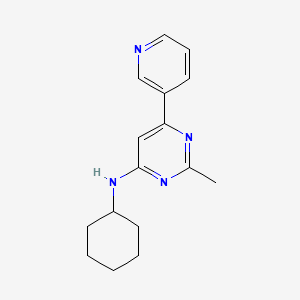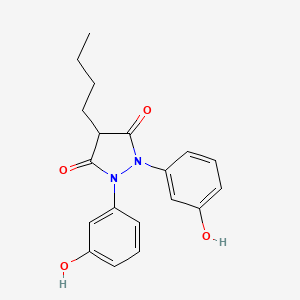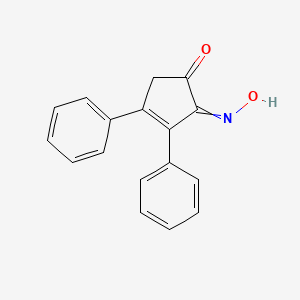
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one is an organic compound characterized by its unique structure, which includes a hydroxyimino group and a cyclopentene ring substituted with two phenyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
The synthesis of (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of 3,4-diphenylcyclopent-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.
Analyse Des Réactions Chimiques
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one can be compared with other similar compounds such as:
2-Hydroxyimino-3,4-diphenylcyclopent-2-en-1-one: Differing only in the position of the double bond.
3,4-Diphenylcyclopent-2-en-1-one: Lacking the hydroxyimino group.
2-Hydroxyimino-3,4-diphenylcyclopent-3-en-1-one: An isomer with a different configuration
Propriétés
Numéro CAS |
5446-65-1 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-hydroxyimino-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C17H13NO2/c19-15-11-14(12-7-3-1-4-8-12)16(17(15)18-20)13-9-5-2-6-10-13/h1-10,20H,11H2 |
Clé InChI |
PMDSLNUJQBMKTR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=NO)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


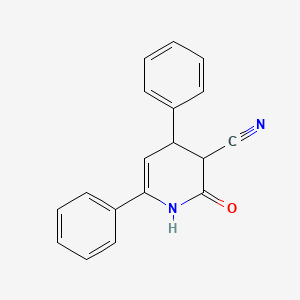
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
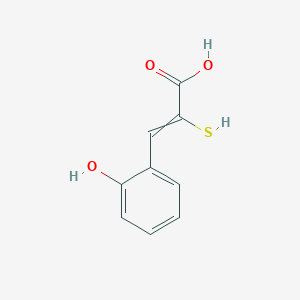
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

